N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives by reducing the nitro group.
Substitution: Formation of substituted derivatives at the chloro or nitro positions.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways by interacting with receptors and altering their activity . The presence of the quinoline and hydrazone moieties contributes to its ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N’-[(4-chloro-3-nitrobenzylidene)acetohydrazide]
- (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both quinoline and hydrazone moieties, which contribute to its enhanced stability and biological activity. The chloro and nitro substituents further enhance its reactivity and potential for forming diverse derivatives .
This detailed article provides a comprehensive overview of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H15ClN4O3 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15ClN4O3/c24-19-11-10-15(12-22(19)28(30)31)14-25-27-23(29)18-13-21(16-6-2-1-3-7-16)26-20-9-5-4-8-17(18)20/h1-14H,(H,27,29)/b25-14+ |
InChI Key |
SKSCSNDPYURYTK-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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